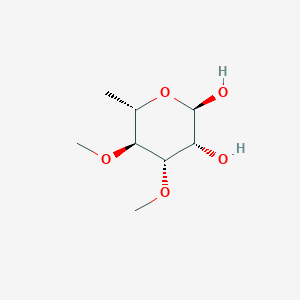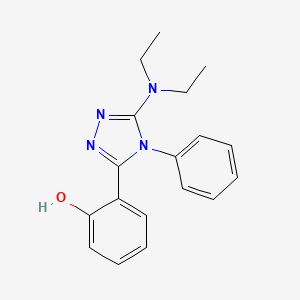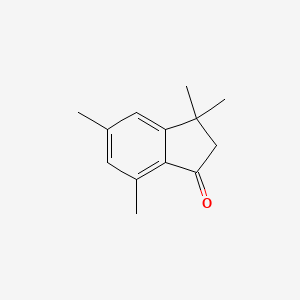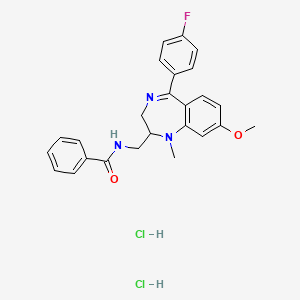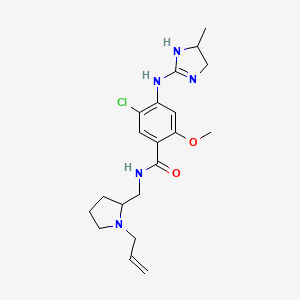
Benzamide, 5-chloro-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-2-methoxy-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 5-chloro-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-2-methoxy-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique combination of functional groups, including a chloro-substituted benzamide core, an imidazole ring, and a pyrrolidine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-chloro-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-2-methoxy-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)- typically involves multi-step organic reactions. The process may start with the chlorination of a benzamide precursor, followed by the introduction of the imidazole and pyrrolidine groups through nucleophilic substitution and amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact. Advanced techniques such as microwave-assisted synthesis or catalytic processes may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 5-chloro-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-2-methoxy-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of the chloro group or the reduction of the imidazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzamides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, Benzamide, 5-chloro-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-2-methoxy-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)- may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug discovery. Its structural features may be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry
In the industrial sector, this compound may find applications in the development of specialty chemicals, agrochemicals, or materials science. Its unique properties could be harnessed for specific industrial processes or product formulations.
Wirkmechanismus
The mechanism of action of Benzamide, 5-chloro-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-2-methoxy-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play key roles in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Benzamide, 5-chloro-4-((4,5-dihydro-4-methyl-1H-imidazol-2-yl)amino)-2-methoxy-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)- include other benzamide derivatives with different substituents on the benzene ring or variations in the attached heterocyclic groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. Comparing its properties with those of similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved characteristics.
Eigenschaften
CAS-Nummer |
111071-49-9 |
|---|---|
Molekularformel |
C20H28ClN5O2 |
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-4-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)amino]-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]benzamide |
InChI |
InChI=1S/C20H28ClN5O2/c1-4-7-26-8-5-6-14(26)12-22-19(27)15-9-16(21)17(10-18(15)28-3)25-20-23-11-13(2)24-20/h4,9-10,13-14H,1,5-8,11-12H2,2-3H3,(H,22,27)(H2,23,24,25) |
InChI-Schlüssel |
SYYOYCDVHJPEEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN=C(N1)NC2=C(C=C(C(=C2)OC)C(=O)NCC3CCCN3CC=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


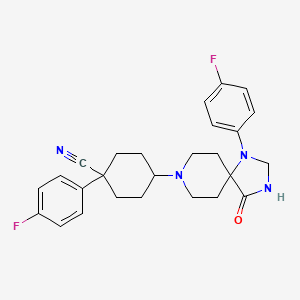
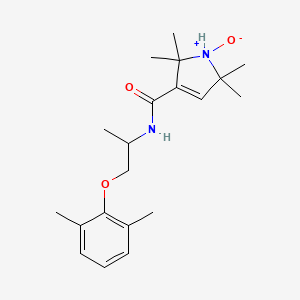


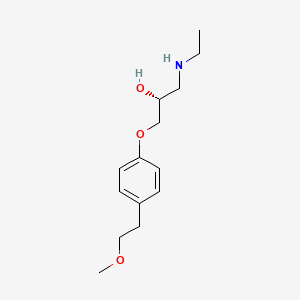
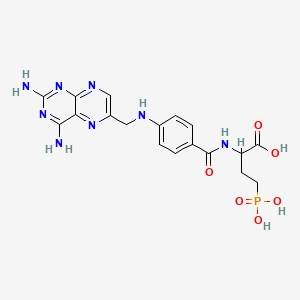


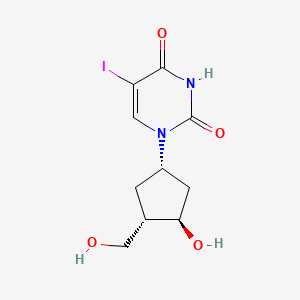
![3-[3-[[[(Diisopropylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-1,1-diisopropylurea](/img/structure/B12700251.png)
